2-phenoxypyrazine
Overview
Description
2-Phenoxypyrazine is a chemical compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. For instance, this compound derivatives were synthesized from starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one. The aryne was generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring attached to a phenyl group through an oxygen atom . The InChIKey for this compound is LKXUZLSVURTETC-UHFFFAOYSA-N .Scientific Research Applications
Biotransformation and Synthesis : 2-phenoxypyrazine, along with its derivatives, has been used in the synthesis of new compounds. Wieser, Heinzmann, and Kiener (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., a significant step in synthesizing antituberculous agents (Wieser, Heinzmann, & Kiener, 1997). Abdullah, Johari, and Idris (2018) synthesized various this compound derivatives and analyzed their photophysical characteristics, indicating their potential in chemical applications (Abdullah, Johari, & Idris, 2018).
Medical Research : Zhao et al. (2022) explored 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists, indicating their potential in treating non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity (Zhao et al., 2022).
Environmental and Food Analysis : Fránek and Hruška (2018) discussed the use of antibodies in environmental and food research, including the analysis of phenoxyacetic acid herbicides, where compounds like this compound can be relevant (Fránek & Hruška, 2018).
Environmental Degradation Studies : The degradation of chlorotriazine pesticides and their reaction with sulfate radicals were investigated by Lutze et al. (2015), which is relevant for understanding the environmental fate of similar compounds like this compound (Lutze et al., 2015).
Photocatalytic Degradation : López-Muñoz, Aguado, and Revilla (2011) examined the photocatalytic degradation of s-triazines, which is pertinent for understanding the behavior of related pyrazine compounds in environmental contexts (López-Muñoz, Aguado, & Revilla, 2011).
Future Directions
While specific future directions for 2-phenoxypyrazine are not explicitly stated in the available literature, there is ongoing research into the synthesis and evaluation of pyrazine derivatives, including this compound . This suggests that future research may continue to explore the synthesis of new this compound derivatives and their potential applications.
Mechanism of Action
Target of Action
The primary target of 2-Phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) first identified as a bile acid receptor . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen .
Mode of Action
This compound interacts with its target, TGR5, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of downstream effects. Activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .
Biochemical Pathways
The activation of TGR5 by this compound affects several biochemical pathways. One of the key pathways is the GLP-1 secretion pathway , which plays a crucial role in glucose metabolism and energy homeostasis . Another affected pathway is the cAMP signaling pathway . The TGR5 signaling pathway also stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Pharmacokinetics
It’s worth noting that the compound’s efficacy as a tgr5 agonist has been demonstrated both in vitro and in vivo .
Result of Action
The activation of TGR5 by this compound leads to a series of molecular and cellular effects. It induces the secretion of GLP-1, which improves glucose metabolism and energy homeostasis . It also increases cAMP levels, affecting various cellular processes . In addition, it stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Action Environment
It’s important to note that the efficacy of this compound as a tgr5 agonist has been demonstrated in various biological environments, including in vitro and in vivo settings .
properties
IUPAC Name |
2-phenoxypyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUZLSVURTETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332884 | |
Record name | 2-Phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107697-82-5 | |
Record name | 2-Phenoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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